![molecular formula C14H17N3O2 B11088636 4(3H)-Pyrimidinone, 2-amino-6-methyl-5-[2-(3-methylphenoxy)ethyl]-](/img/structure/B11088636.png)
4(3H)-Pyrimidinone, 2-amino-6-methyl-5-[2-(3-methylphenoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-4(3H)-PYRIMIDINONE is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenoxyethyl group attached to a pyrimidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4,6-dimethylpyrimidine with 3-methylphenol in the presence of a suitable base, followed by alkylation with ethyl bromide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenoxy groups, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2-AMINO-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-4(3H)-PYRIMIDINONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-AMINO-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-METHYL-6-PHENOXY-4(3H)-PYRIMIDINONE: Similar structure but lacks the ethyl group.
2-AMINO-6-METHYL-5-(PHENOXYETHYL)-4(3H)-PYRIMIDINONE: Similar but without the methyl group on the phenoxy ring.
Uniqueness
2-AMINO-6-METHYL-5-[2-(3-METHYLPHENOXY)ETHYL]-4(3H)-PYRIMIDINONE is unique due to the presence of both the methyl and phenoxyethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-amino-4-methyl-5-[2-(3-methylphenoxy)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H17N3O2/c1-9-4-3-5-11(8-9)19-7-6-12-10(2)16-14(15)17-13(12)18/h3-5,8H,6-7H2,1-2H3,(H3,15,16,17,18) |
InChI Key |
XOAJDPUFPLFCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2=C(N=C(NC2=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


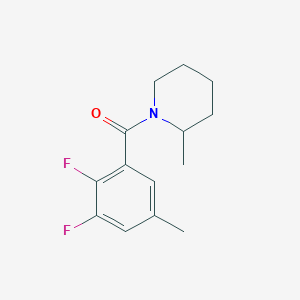
![1-(4-cyclohexylphenyl)-2-[(2,4-dimethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]ethanone](/img/structure/B11088564.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11088567.png)
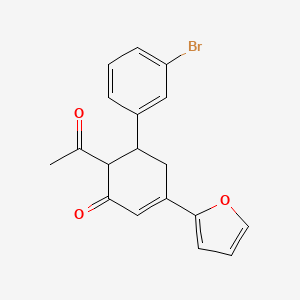
![2-[5'-benzyl-3'-(1H-indol-3-ylmethyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B11088577.png)
![ethyl 2-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11088587.png)
![6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B11088590.png)
![N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine](/img/structure/B11088593.png)
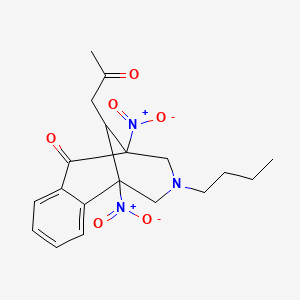
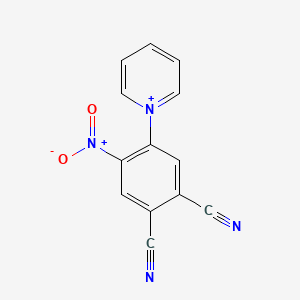
![N-cyclopropyl-5-{4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11088611.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11088612.png)
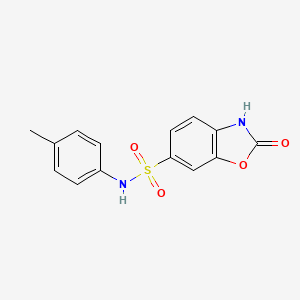
![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11088626.png)
